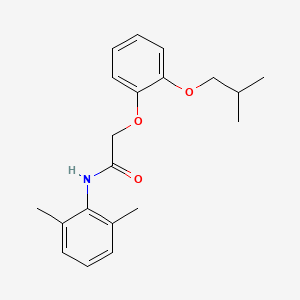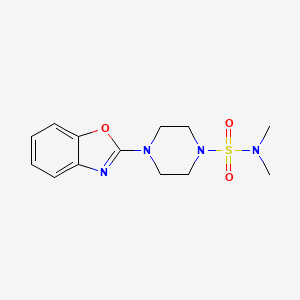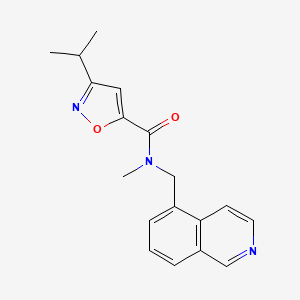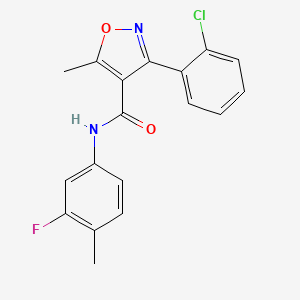
3-硝基苯甲醛硫代半卡巴腙
描述
Introduction 3-Nitrobenzaldehyde thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds that have been extensively studied due to their broad range of pharmacological activities. These compounds, including variations like 3-nitrobenzaldehyde thiosemicarbazone, are known for their potential biological activities and diverse chemical properties.
Synthesis Analysis The synthesis of thiosemicarbazone derivatives typically involves the reaction of an aldehyde with thiosemicarbazide. For instance, benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone ligand was synthesized from benzyloxybenzaldehyde and 4-phenyl-3-thiosemicarbazide (Prathima et al., 2010). Similarly, other variations of thiosemicarbazones are synthesized using corresponding aldehydes and thiosemicarbazide derivatives.
Molecular Structure Analysis The molecular structure of thiosemicarbazone derivatives often involves coordination with metal ions. For example, the molecular structure of a nickel complex with thiosemicarbazone involved coordination in a square planar configuration, involving sulfur and hydrazine nitrogen atoms (Ferrari et al., 2000). The structure can vary depending on the specific substituents and metal ions involved.
Chemical Reactions and Properties Thiosemicarbazones react with various metal ions to form complexes. These complexes exhibit diverse chemical properties, including potential biological activities. For instance, copper(II) and nickel(II) complexes with thiosemicarbazones showed higher antibacterial activities than the parent ligand (Prathima et al., 2010).
Physical Properties Analysis The physical properties of thiosemicarbazone derivatives can be studied through various spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy. These techniques help in understanding the electronic structure and bonding properties of the molecules.
Chemical Properties Analysis The chemical properties, such as reactivity and stability, of thiosemicarbazone derivatives are influenced by their molecular structure and the nature of substituents. For example, the presence of a nitro group in the 3-nitrobenzaldehyde thiosemicarbazone could affect its reactivity and interactions with metal ions.
科学研究应用
抗锥虫病潜力
Rodrigues 等人(2008)探索了钌(II)配合物与 N4-甲基-4-硝基苯甲醛硫代半卡巴腙的抗锥虫病潜力。这些配合物表现出硝基阴离子自由基的形成,硝基类抗锥虫病药物机制中的中间体,表明它们作为抗锥虫病药物的潜力。此外,它们的天然荧光提供了一种监测其在生物系统中浓度的手段 (Rodrigues 等人,2008)。
抗癌活性
Sibuh 等人(2021)合成了 4-硝基苯甲醛硫代半卡巴腙(4-NBTSc)并评估了其对各种细胞系的体外抗癌活性。分子对接研究表明,4-NBTSc 可能与靶蛋白结合,显示出显着的抗癌潜力 (Sibuh 等人,2021)。
结构性质和溶剂效应
Kitaev 和 Arbuzov(1960)研究了对硝基苯甲醛硫代半卡巴腙的结构性质。他们检查了它的互变异构和几何异构,观察了不同溶剂中的结构变化,这对于了解其在不同环境中的反应性和相互作用非常重要 (Kitaev 和 Arbuzov,1960)。
胆碱酯酶抑制活性
Khan 等人(2023)合成了对位取代的硫代半卡巴腙衍生物,包括 4-硝基苯甲醛硫代半卡巴腙,并评估了它们的抗胆碱酯酶抑制活性。一些化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 表现出有效的抑制活性,表明在治疗阿尔茨海默病等神经退行性疾病中具有潜在应用 (Khan 等人,2023)。
抗菌应用
Verma 等人(2023)合成了与 3-硝基苯甲醛硫代半卡巴腙和其他配体形成的 Cu(II) 配合物。这些配合物对各种细菌表现出显着的抗菌活性,突出了它们在开发新型抗菌剂中的潜力 (Verma 等人,2023)。
抗利什曼原虫活性与纳米颗粒包封
Britta 等人(2016)证明了 4-硝基苯甲醛硫代半卡巴腙化合物的抗利什曼原虫活性。他们还探索了包封这种化合物的纳米颗粒的合成,这可以提高其生物利用度和治疗效果 (Britta 等人,2016)。
电化学行为
Kang 等人(2004)研究了 3-硝基苯甲醛硫代半卡巴腙的电化学行为。他们的研究深入了解了它的电化学性质,这对于电化学和传感器技术中的应用至关重要 (Kang 等人,2004)。
作用机制
Target of Action
The primary target of 3-Nitrobenzaldehyde Thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various diseases, including cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
3-Nitrobenzaldehyde Thiosemicarbazone inhibits the activity of cathepsin B . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from interacting with it . This results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of cathepsin B by 3-Nitrobenzaldehyde Thiosemicarbazone affects the proteolytic pathways in the cell . As cathepsin B is involved in the degradation of proteins, its inhibition can lead to the accumulation of these proteins, potentially disrupting cellular homeostasis .
Pharmacokinetics
The compound is known to be sparingly soluble in water but dissolves in organic solvents like ethanol, methanol, chloroform, and dichloromethane . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of cathepsin B by 3-Nitrobenzaldehyde Thiosemicarbazone can lead to the disruption of protein turnover within the cell . This could potentially affect various cellular processes and lead to cellular dysfunction .
Action Environment
The action of 3-Nitrobenzaldehyde Thiosemicarbazone can be influenced by various environmental factors. For instance, its stability can be affected by factors such as pH, temperature, and the presence of metal ions or oxidizing agents . Furthermore, its solubility in different solvents could influence its distribution within the body and its interaction with its target .
安全和危害
3-Nitrobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
生化分析
Biochemical Properties
3-Nitrobenzaldehyde thiosemicarbazone demonstrates a versatile nature in forming coordination complexes with various metals . The nitrogen and sulfur atoms in its structure serve as potential coordination sites, allowing for the formation of diverse complexes with different metals . These complexes exhibit bioactive properties in medicinal chemistry, serve as catalysts in catalytic processes, and contribute to the development of novel materials with tailored functionalities in material science . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability .
Cellular Effects
3-Nitrobenzaldehyde thiosemicarbazone has been shown to exhibit cytotoxic activities against various cancer cell lines . It influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular metabolism . The compound affects cell signaling pathways and gene expression, leading to changes in cellular behavior and function . Studies have demonstrated its potential as an anticancer agent, with significant effects on cell viability and growth inhibition .
Molecular Mechanism
The molecular mechanism of 3-Nitrobenzaldehyde thiosemicarbazone involves its ability to form coordination complexes with metal ions . These complexes can inhibit or activate enzymes, leading to changes in cellular processes . The compound’s interaction with biomolecules, such as proteins and enzymes, results in alterations in their structure and function . Additionally, 3-Nitrobenzaldehyde thiosemicarbazone can modulate gene expression, further influencing cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitrobenzaldehyde thiosemicarbazone can change over time due to factors such as stability, degradation, and interaction with other compounds . The compound is generally stable under normal conditions, but factors such as pH, temperature, and the presence of metal ions or oxidizing agents can influence its stability .
Dosage Effects in Animal Models
The effects of 3-Nitrobenzaldehyde thiosemicarbazone vary with different dosages in animal models . At lower doses, the compound exhibits significant anticancer activity, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .
Metabolic Pathways
3-Nitrobenzaldehyde thiosemicarbazone is involved in various metabolic pathways, including phase I metabolic reactions such as dehydrogenation, hydroxylation, oxidative desulfuration, and demethylation . These metabolic processes can influence the compound’s bioavailability, activity, and excretion . The interaction with enzymes and cofactors during these metabolic pathways can also affect the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 3-Nitrobenzaldehyde thiosemicarbazone is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within the body can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
3-Nitrobenzaldehyde thiosemicarbazone exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJOBJZEOGDLA-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425937 | |
| Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5706-76-3 | |
| Record name | NSC76228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-nitrobenzaldehyde thiosemicarbazone?
A1: 3-Nitrobenzaldehyde thiosemicarbazone has the molecular formula C8H8N4O2S []. Structural analysis reveals that the molecule exists in an E configuration around both C=N bonds [].
Q2: How does 3-nitrobenzaldehyde thiosemicarbazone interact with metal ions?
A2: Research suggests that 3-nitrobenzaldehyde thiosemicarbazone acts as a bidentate ligand, coordinating with metal ions like Cu(II) and Co(II) [, ]. This interaction leads to the formation of octahedral complexes, where two molecules of the thiosemicarbazone ligate to the central metal ion [, ].
Q3: What are the potential applications of 3-nitrobenzaldehyde thiosemicarbazone and its metal complexes?
A3: Studies have explored the antibacterial activity of 3-nitrobenzaldehyde thiosemicarbazone metal complexes [, ]. These complexes exhibited promising in vitro activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis [, ]. Further research is needed to investigate their potential as antibacterial agents.
Q4: What electrochemical properties have been observed for 3-nitrobenzaldehyde thiosemicarbazone?
A4: Electrochemical studies using nano-γ-Al2O3 modified electrodes revealed a quasi-reversible redox behavior for 3-nitrobenzaldehyde thiosemicarbazone []. The formal potential of this redox reaction was found to be pH-dependent, shifting negatively with increasing pH values [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)

![2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5603481.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)
![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)


![5-{5-[2-(anilinocarbonyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5603526.png)

